

(R)-YNT-3708: Application Notes and Protocols for Neuroscience Research

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Compound of Interest

Compound Name: (R)-YNT-3708

Cat. No.: B10856405

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Introduction

(R)-YNT-3708 has been identified as a potent and selective agonist for the orexin 1 receptor (OX1R), a G-protein coupled receptor predominantly expressed in the central nervous system. Orexin signaling is implicated in a variety of physiological processes, including wakefulness, reward, and pain perception. The selectivity of **(R)-YNT-3708** for OX1R over the orexin 2 receptor (OX2R) makes it a valuable pharmacological tool for elucidating the specific roles of OX1R in neuroscience research and a potential lead compound for the development of novel therapeutics. These application notes provide an overview of (R)-YNT-3708's pharmacological properties and detailed protocols for its use in in vitro and in vivo neuroscience research.

Quantitative Data

The following tables summarize the key quantitative data for **(R)-YNT-3708**, facilitating the comparison of its activity and selectivity.

Table 1: In Vitro Potency and Selectivity of **(R)-YNT-3708**

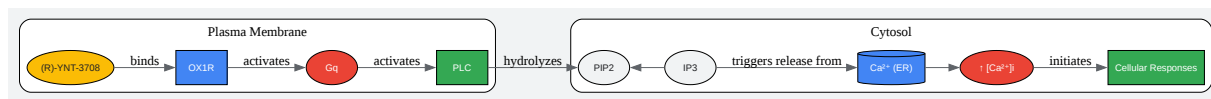
Parameter	Value	Receptor	Assay Type	Reference
EC50	7.48 nM	Orexin 1 Receptor (OX1R)	Calcium Mobilization Assay	[1] [2]
Selectivity	22.5-fold	OX1R over OX2R	Calcium Mobilization Assay	[1] [2]

Table 2: In Vivo Applications and Dosages of **(R)-YNT-3708**

Application	Species	Dosage	Route of Administration	Observed Effect	Reference
Reinforcing Effects	Mouse	40 mg/kg	Intraperitoneal (i.p.)	Conditioned Place Preference	[3]
Antinociceptive Effects	Mouse	10, 20, 40 mg/kg	Intraperitoneal (i.p.)	Dose-dependent increase in tail-flick latency	[3]

Signaling Pathway

(R)-YNT-3708, as an OX1R agonist, activates a canonical Gq-protein signaling cascade. Upon binding to OX1R, it induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores and leading to a transient increase in cytosolic calcium concentration. This calcium signal initiates various downstream cellular responses.



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Caption: (R)-YNT-3708 activates the OX1R-Gq signaling pathway.

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This protocol is designed to determine the potency (EC₅₀) of **(R)-YNT-3708** at the human orexin 1 receptor expressed in Chinese Hamster Ovary (CHO) cells.

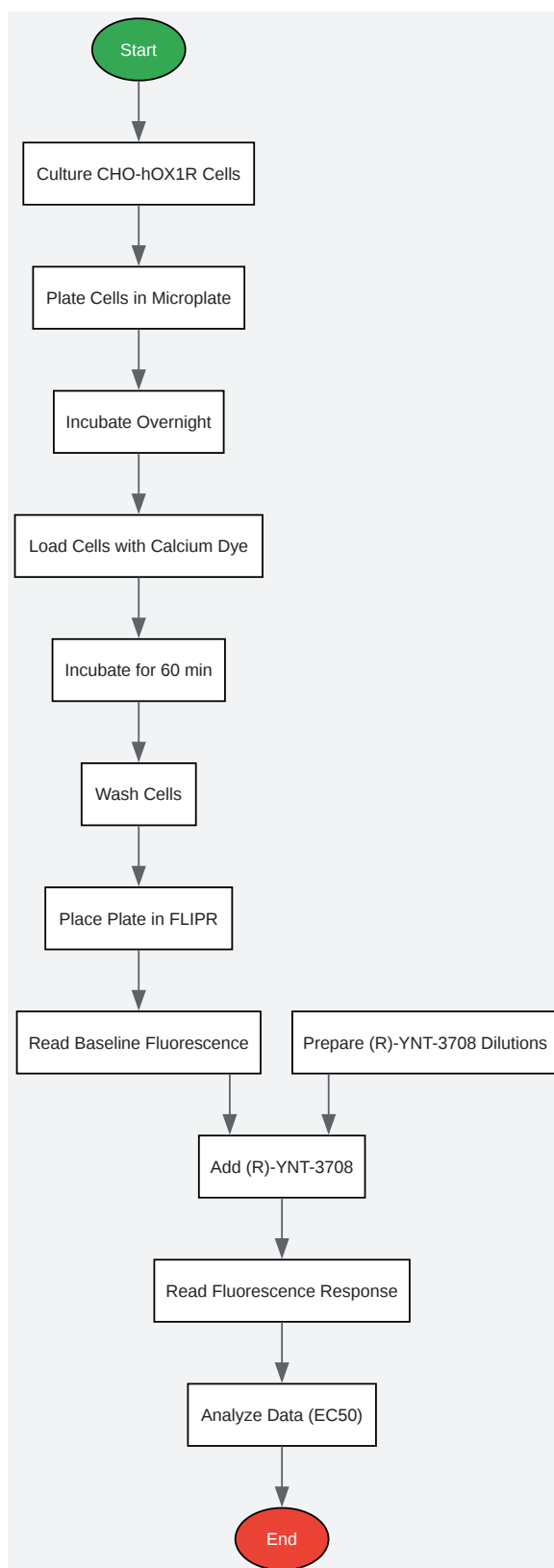
Materials:

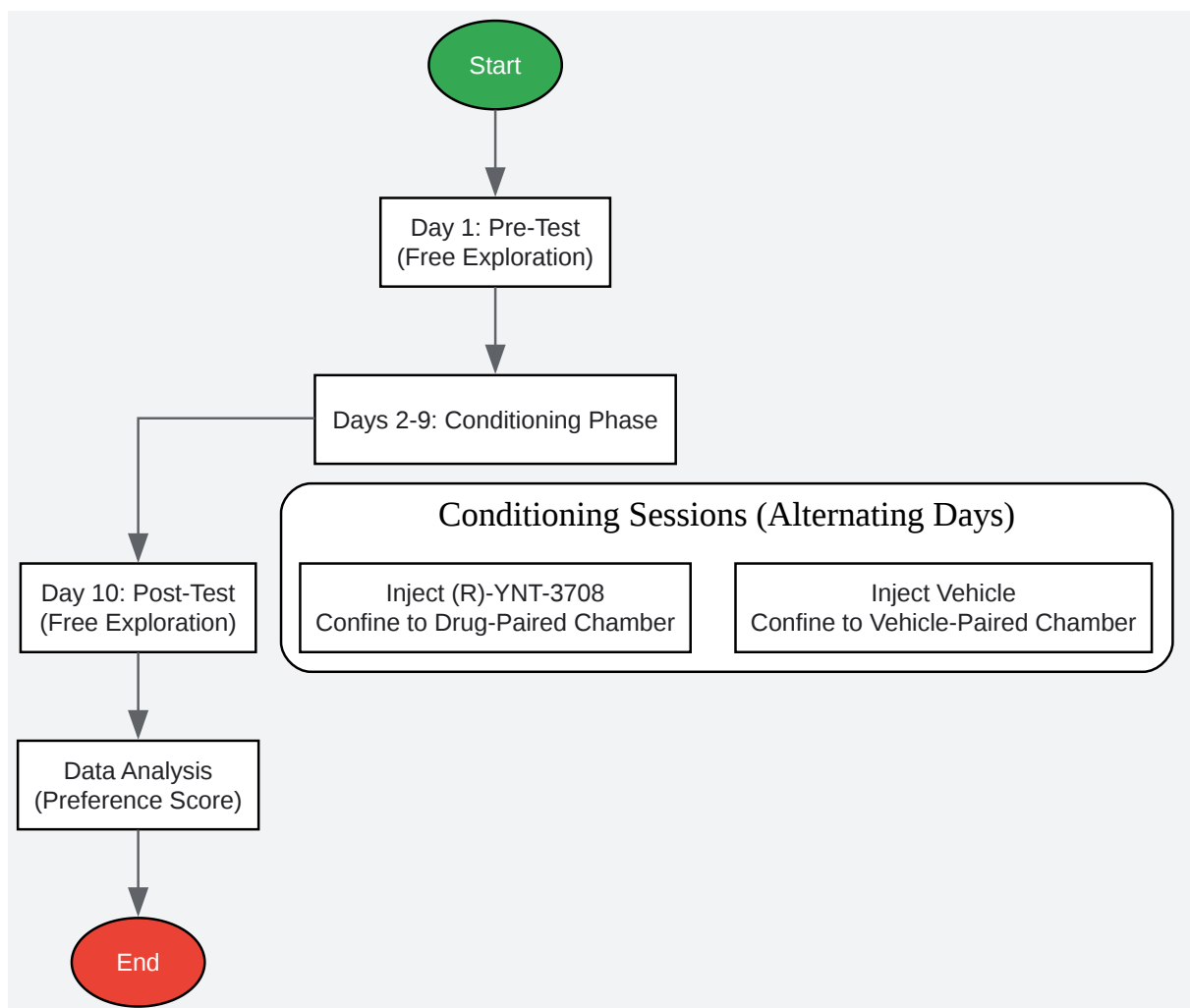
- CHO cell line stably expressing human OX1R
- Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotics)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Pluronic F-127
- **(R)-YNT-3708**
- DMSO
- 96-well or 384-well black-walled, clear-bottom microplates
- Fluorescence Imaging Plate Reader (FLIPR) or equivalent

Protocol:

- Cell Culture and Plating:
 - Culture CHO-hOX1R cells in appropriate medium at 37°C and 5% CO₂.
 - Seed cells into black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.
 - Incubate the plates overnight.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 μM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in assay buffer.
 - Remove the culture medium from the wells and wash with assay buffer.
 - Add the dye-loading buffer to each well and incubate for 60 minutes at 37°C.
- Compound Preparation:
 - Prepare a stock solution of **(R)-YNT-3708** in DMSO.
 - Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.
- Fluorescence Measurement:
 - After incubation, wash the cells with assay buffer to remove excess dye.
 - Place the plate in the FLIPR instrument.
 - Establish a stable baseline fluorescence reading.
 - Add the different concentrations of **(R)-YNT-3708** to the wells.
 - Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
- Data Analysis:

- The peak fluorescence response is measured for each concentration.
- Plot the peak response against the logarithm of the **(R)-YNT-3708** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.





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References

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